molecular formula C8H6ClNO B186267 (R)-(+)-4-Chloromandelonitrile CAS No. 97070-79-6

(R)-(+)-4-Chloromandelonitrile

Cat. No. B186267
CAS RN: 97070-79-6
M. Wt: 167.59 g/mol
InChI Key: LSDSHEPNJSMUTI-QMMMGPOBSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (color, form) and odor.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity with other substances, pH, and heat of combustion.


Scientific Research Applications

Production of (R)-o-Chloromandelic Acid

  • Nitrilase-mediated Production : Nitrilases are crucial in producing (R)-o-chloromandelic acid, a key precursor in synthesizing cardiovascular drugs like Clopidogrel®. A study by Zhang et al. (2012) discusses the discovery and optimization of a new nitrilase from Labrenzia aggregata, which shows high enantioselectivity and efficiency in hydrolyzing o-chloromandelonitrile (Zhang et al., 2012).

  • Chemoenzymatic Synthesis : Langen, Rantwijk, and Sheldon (2003) developed an industrially viable chemoenzymatic procedure for asymmetric synthesis of (R)-o-chloromandelic acid, crucial for anti-thrombotic agents (Langen, Rantwijk, & Sheldon, 2003).

Biocatalytic Production and Applications

  • Hydroxynitrile Lyase from Prunus dulcis : Research by Yıldırım, Tükel, and Alagöz (2014) highlights the use of hydroxynitrile lyase partially purified from Prunus dulcis seeds for synthesizing various enantiopure cyanohydrins, including (R)-2-chloromandelonitrile (Yıldırım, Tükel, & Alagöz, 2014).

  • Enzymatic Catalysis and Microbial Transformation : Singh and Sambyal (2022) discuss the biotechnological strategies for producing (R)-(-)-mandelic acid through microbial biotransformation and enzymatic catalysis, utilizing mandelonitrile and its derivatives (Singh & Sambyal, 2022).

Protein Engineering and Enzyme Optimization

  • Enhanced Production of (R)-o-Chloromandelic Acid : Wang et al. (2015) used protein engineering to improve the performance of nitrilase from Burkholderia cenocepacia in hydrolyzing o-chloromandelonitrile. This resulted in enhanced enantioselectivity and activity, broadening the substrate scope (Wang et al., 2015).

  • Genetic Engineering for Efficient Production : Gaisberger et al. (2007) explored genetic engineering to overcome expression deficiencies in producing (R)-2-chloromandelonitrile, highlighting the importance of posttranslational modifications (Gaisberger et al., 2007).

Industrial Applications and Synthesis Methods

  • Optical Resolution Techniques : He et al. (2007) discussed the optical resolution of racemic mixtures using (R)-phenylethylamine, showcasing the importance of enantiopure crystals in industrial applications (He et al., 2007).

  • Arylacetonitrilase for Mandelic Acid Synthesis : Sun et al. (2015) highlighted the discovery of a novel nitrilase from Luminiphilus syltensis, effective for the commercial production of (R)-mandelic acid and its derivatives (Sun et al., 2015).

  • Biocompatible Biphasic System for Hydrolysis : Zou et al. (2020) developed an integrated process using a biocompatible ionic liquid-based biphasic system for the hydrolysis of nitriles, demonstrating high stability and recyclability in producing (R)-o-chloromandelic acid (Zou et al., 2020).

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. It includes studying the compound’s Material Safety Data Sheet (MSDS).


Future Directions

This involves predicting or proposing future research directions. It could be based on the current limitations or the potential applications of the compound.


properties

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-hydroxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDSHEPNJSMUTI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C#N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429455
Record name (R)-(+)-4-Chloromandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Chloromandelonitrile

CAS RN

97070-79-6
Record name (R)-(+)-4-Chloromandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-4-Chloromandelonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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